Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate
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Overview
Description
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate is an organic compound with the molecular formula C19H15BrN2O3 It is a complex molecule featuring a bromophenyl group, a pyrimidinyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate typically involves multiple steps. One common method starts with the bromination of phenylacetic acid methyl ester to form methyl 2-(4-bromophenyl)acetate . This intermediate is then reacted with 4-(4-bromophenyl)-2-pyrimidinyl phenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyrimidinyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated or fluorinated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group may also play a role in binding to nucleic acids or other biomolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: A simpler compound with a similar bromophenyl group but lacking the pyrimidinyl and phenoxyacetate moieties.
Ethyl 2-(4-bromophenyl)acetate: Similar to Methyl 2-(4-bromophenyl)acetate but with an ethyl ester group instead of a methyl ester.
4-Bromo-2-chloro-6-methylphenyl chloroacetate: Contains a bromophenyl group but with additional chlorine atoms and a different ester group.
Uniqueness
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate is unique due to its combination of a bromophenyl group, a pyrimidinyl group, and a phenoxyacetate moiety
Properties
IUPAC Name |
methyl 2-[4-[4-(4-bromophenyl)pyrimidin-2-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-24-18(23)12-25-16-8-4-14(5-9-16)19-21-11-10-17(22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEVABVAPWDNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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